molecular formula C7H8N2O3 B13585356 2-Methoxy-4-(nitromethyl)pyridine

2-Methoxy-4-(nitromethyl)pyridine

Cat. No.: B13585356
M. Wt: 168.15 g/mol
InChI Key: UKMCJYYZMQBZJV-UHFFFAOYSA-N
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Description

2-Methoxy-4-(nitromethyl)pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring This compound is characterized by the presence of a methoxy group (-OCH3) at the 2-position and a nitromethyl group (-CH2NO2) at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(nitromethyl)pyridine can be achieved through several methods. One common approach involves the nitration of 2-methoxy-4-methylpyridine. This process typically uses nitric acid as the nitrating agent under controlled conditions to introduce the nitromethyl group at the 4-position of the pyridine ring .

Another method involves the use of Grignard reagents to introduce the methoxy group at the 2-position of the pyridine ring, followed by nitration to add the nitromethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(nitromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro compounds.

    Reduction: The nitromethyl group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).

Major Products

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-(nitromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(nitromethyl)pyridine involves its interaction with various molecular targets and pathways. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(nitromethyl)pyridine is unique due to the presence of both the methoxy and nitromethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-methoxy-4-(nitromethyl)pyridine

InChI

InChI=1S/C7H8N2O3/c1-12-7-4-6(2-3-8-7)5-9(10)11/h2-4H,5H2,1H3

InChI Key

UKMCJYYZMQBZJV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C[N+](=O)[O-]

Origin of Product

United States

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